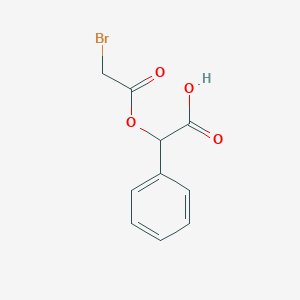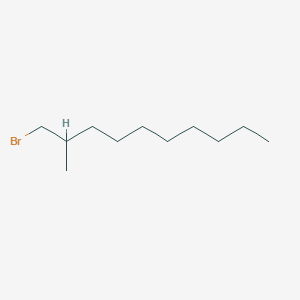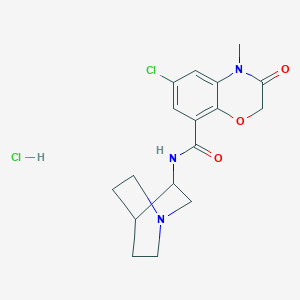
4-Methyl-piperazine-1-carboxylic acid phenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-piperazine-1-carboxylic acid phenyl ester is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methyl group at the 4-position of the piperazine ring and a phenyl ester group attached to the carboxylic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-piperazine-1-carboxylic acid phenyl ester can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine derivatives . Additionally, the ring opening of aziridines under the action of N-nucleophiles and the intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods: In industrial settings, the production of this compound often involves parallel solid-phase synthesis and photocatalytic synthesis . These methods are preferred due to their efficiency and scalability, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-piperazine-1-carboxylic acid phenyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are facilitated by the presence of the piperazine ring, which provides multiple reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include sulfonium salts, aziridines, and alkynes . The reactions typically occur under basic conditions, often in the presence of catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and PhSH (thiophenol) .
Major Products Formed: The major products formed from these reactions include protected piperazines, piperazinopyrrolidinones, and 2-substituted chiral piperazines . These products are valuable intermediates in the synthesis of various pharmaceuticals and bioactive molecules.
Aplicaciones Científicas De Investigación
4-Methyl-piperazine-1-carboxylic acid phenyl ester has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of complex molecules . In biology, it is employed in the study of enzyme inhibition and receptor binding . In medicine, it is investigated for its potential therapeutic effects, including anti-inflammatory and anti-nociceptive properties . Additionally, it is used in the pharmaceutical industry for the development of new drugs .
Mecanismo De Acción
The mechanism of action of 4-Methyl-piperazine-1-carboxylic acid phenyl ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors and enzymes, thereby modulating their activity . For example, it has been shown to inhibit the activity of certain kinases and modulate the function of G-protein coupled receptors . These interactions lead to various physiological effects, including anti-inflammatory and analgesic responses .
Comparación Con Compuestos Similares
4-Methyl-piperazine-1-carboxylic acid phenyl ester can be compared with other piperazine derivatives, such as 1-Boc-4-(piperidin-4-yl)-piperazine and 4-Methyl-piperazine-1-carboxylic acid (4-isopropyl-phenyl)-amide . While these compounds share a similar piperazine core, they differ in their substituents and functional groups, which confer distinct chemical and biological properties. For instance, 1-Boc-4-(piperidin-4-yl)-piperazine is commonly used as a protecting group in organic synthesis, whereas 4-Methyl-piperazine-1-carboxylic acid (4-isopropyl-phenyl)-amide is investigated for its potential therapeutic applications .
Propiedades
IUPAC Name |
phenyl 4-methylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-13-7-9-14(10-8-13)12(15)16-11-5-3-2-4-6-11/h2-6H,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWWKRSKUAYPCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














